Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and an ethyl ester group attached to a prop-2-ynoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethyl propiolate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pyridine ring and the ester group play crucial roles in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl propiolate: Similar in structure but lacks the pyridine ring.
Methyl 3-(2-methylpyridin-4-yl)prop-2-ynoate: Similar but with a methyl ester group instead of an ethyl ester group.
2-Methyl-4-pyridinecarboxaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ethyl ester group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)5-4-10-6-7-12-9(2)8-10/h6-8H,3H2,1-2H3 |
InChI Key |
PELBUAGFCHPBST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=NC=C1)C |
Origin of Product |
United States |
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